REACTION_CXSMILES
|
[OH:1][B:2]1[C:6]2[CH:7]=[C:8]([CH2:11][NH:12]C(=O)OC(C)(C)C)[CH:9]=[CH:10][C:5]=2[CH2:4][O:3]1>Cl.CCOC(C)=O>[NH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]2[CH2:4][O:3][B:2]([OH:1])[C:6]=2[CH:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.27 g
|
Type
|
reactant
|
Smiles
|
OB1OCC2=C1C=C(C=C2)CNC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl.CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum and residue
|
Type
|
CUSTOM
|
Details
|
was triturated with Et2O
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=CC2=C(B(OC2)O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.75 mmol | |
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |